molecular formula C24H30N4O3S B2433919 N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide CAS No. 922015-04-1

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide

Cat. No.: B2433919
CAS No.: 922015-04-1
M. Wt: 454.59
InChI Key: QJWSVQWOMHFWHI-UHFFFAOYSA-N
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Description

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an indoline moiety, a morpholine ring, and an oxalamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Indoline Derivative: The synthesis begins with the preparation of the 1-methylindoline derivative through a Friedel-Crafts alkylation reaction.

    Morpholine Introduction:

    Oxalamide Formation: The final step is the formation of the oxalamide group through a condensation reaction between the indoline-morpholine intermediate and an oxalyl chloride derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, especially at the methylthio group.

    Reduction: Reduction reactions can target the oxalamide group, potentially leading to the formation of amines.

    Substitution: The indoline and morpholine rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under various conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nucleophile-substituted derivatives.

Scientific Research Applications

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction cascades that regulate cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)-2-(trifluoromethyl)benzamide
  • N-(2-(1-methylindolin-5-yl)-2-(piperidin-1-yl)ethyl)cyclopropanecarboxamide
  • N-(2-(1-methylindolin-5-yl)-2-(4-methylpiperazin-1-yl)ethyl)-[1,1’-biphenyl]-4-carboxamide

Uniqueness

N1-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-N2-(2-(methylthio)phenyl)oxalamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the indoline and morpholine rings, along with the oxalamide group, allows for versatile interactions with various molecular targets, making it a valuable compound for diverse scientific investigations.

Properties

IUPAC Name

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]-N'-(2-methylsulfanylphenyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30N4O3S/c1-27-10-9-18-15-17(7-8-20(18)27)21(28-11-13-31-14-12-28)16-25-23(29)24(30)26-19-5-3-4-6-22(19)32-2/h3-8,15,21H,9-14,16H2,1-2H3,(H,25,29)(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJWSVQWOMHFWHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C(=O)NC3=CC=CC=C3SC)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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